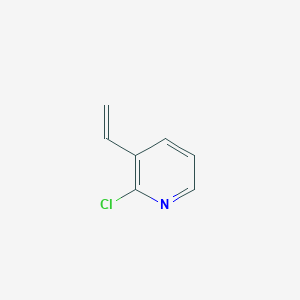

2-Chloro-3-ethenylpyridine

Descripción general

Descripción

2-Chloro-3-ethenylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chlorine atom at the second position and an ethenyl group at the third position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethenylpyridine can be achieved through several methods. One common approach involves the hydrohalogenation of 2-ethynylpyridine. This reaction is facilitated by the nucleophilic attack of a halide ion on the ethynyl group, producing 2-(2-chloroethenyl)pyridine in high yields . The reaction typically requires the presence of hydrochloric acid, which forms a pyridinium salt, enhancing the electrophilicity of the ethynyl group and facilitating the nucleophilic addition of the chloride ion.

Industrial Production Methods: Industrial production of this compound often involves the use of efficient and scalable synthetic routes. One such method includes the use of bis(trichloromethyl)carbonate as a chlorinating reagent, which reacts with 3-cyanopyridine-N-oxide to produce 2-chloro-3-cyanopyridine . This intermediate can then be further processed to obtain this compound.

Análisis De Reacciones Químicas

Hydrohalogenation Reactions

One of the primary reactions of 2-chloro-3-ethenylpyridine involves hydrohalogenation, where the compound reacts with hydrochloric acid. The process typically requires heating to facilitate the reaction, as it does not proceed effectively at room temperature.

Reaction Conditions:

-

Temperature: Above 60 °C (optimal at 100 °C)

-

Yield: Varies based on conditions, with some reactions yielding up to 82% .

Data Table: Hydrohalogenation Reaction Yields

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Recovery (%) |

|---|---|---|---|---|---|

| 1 | PhH | 100 | 14 | 7 | 90 |

| 2 | THF | 100 | 14 | 27 | 0 |

| 3 | MeOH | 100 | 14 | 10 | 61 |

| 4 | MeCN | 100 | 14 | 50 | 0 |

| ... | ... | ... | ... | ... | ... |

This reaction demonstrates the importance of the pyridine nitrogen, which acts as a base to attract hydrogen chloride, forming a pyridinium salt that facilitates further reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is another significant reaction pathway for this compound. When nucleophiles are introduced, the chlorine atom can be replaced, leading to various pyridine derivatives.

Mechanism:

-

The nucleophile attacks the electrophilic carbon atom bonded to the chlorine.

-

This results in the formation of new products with different substituents on the pyridine ring.

Example Products:

-

Substituted pyridines with various functional groups depending on the nucleophile used.

Functional Group Tolerance

Research indicates that various functional groups can be tolerated during reactions involving this compound, allowing for diverse synthetic pathways. For instance, functionalized substrates have shown moderate to excellent yields when subjected to similar reaction conditions .

Aplicaciones Científicas De Investigación

Toxicology and Biomarker Research

Tobacco Smoke Exposure Assessment

3-Ethenylpyridine is recognized as a significant pyrolysis product of nicotine found in tobacco smoke. It has been studied as a potential biomarker for tobacco smoke exposure. Research has demonstrated that 3-EP can be measured in the urine of smokers and individuals exposed to secondhand smoke, providing insights into exposure levels and toxicity associated with different tobacco products . The development of analytical methods, such as solid-phase microextraction (SPME) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS), has facilitated its detection in biological samples, thus enhancing the understanding of tobacco-related health risks .

Environmental Tracer

Due to its unique chemical properties, 3-EP serves as an environmental tracer for assessing tobacco smoke dispersion in various settings. Its presence in air and biological samples can help quantify exposure levels in both active smokers and non-smokers exposed to secondhand smoke . This application is crucial for epidemiological studies aiming to link tobacco exposure with health outcomes.

Chemical Synthesis

Intermediate in Organic Synthesis

In organic chemistry, 2-chloro-3-ethenylpyridine acts as an intermediate for synthesizing various pyridine derivatives. Its reactivity allows it to participate in multiple chemical reactions, including nucleophilic substitutions and cross-coupling reactions. For instance, it can be utilized in the synthesis of more complex heterocyclic compounds that have applications in pharmaceuticals and agrochemicals .

In Silico Toxicological Assessments

Predictive Toxicology

Recent advancements in computational toxicology have enabled the use of 3-EP in predictive models to assess safety liabilities associated with chemical compounds used in industries such as leather and textiles. By integrating 3-EP into quantitative structure-activity relationship (QSAR) models, researchers can predict potential toxicological endpoints like carcinogenicity and endocrine disruption . This approach not only streamlines the chemical risk assessment process but also aids in identifying safer alternatives to harmful substances.

Case Study: Tobacco Exposure Assessment

Chemical Synthesis Applications

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-ethenylpyridine involves its interaction with various molecular targets. The chlorine atom and the ethenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes.

Comparación Con Compuestos Similares

2-Chloro-3-cyanopyridine: Similar in structure but with a cyano group instead of an ethenyl group.

2-Chloro-3-methylpyridine: Contains a methyl group at the third position instead of an ethenyl group.

2-Bromo-3-ethenylpyridine: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 2-Chloro-3-ethenylpyridine is unique due to the presence of both a chlorine atom and an ethenyl group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Actividad Biológica

2-Chloro-3-ethenylpyridine is a nitrogen-containing heterocyclic compound with significant biological activity, particularly in the context of tobacco smoke and its effects on human health. This article explores its biological properties, mechanisms of action, and implications for health based on diverse research findings.

This compound is characterized by its chlorinated pyridine structure, which contributes to its reactivity and interaction with biological systems. The compound is often studied in relation to its presence in tobacco smoke, where it acts as a pyrolysis product of nicotine.

Toxicological Effects

Research indicates that this compound exhibits toxicological properties that may affect various biological systems. Its role as a component of tobacco smoke has been linked to several adverse health outcomes:

- Neurodevelopmental Impact : Exposure to cigarette smoke, including compounds like this compound, during critical developmental periods has been associated with cognitive impairments and neurodevelopmental delays in animal models. For instance, studies have shown that mice exposed to cigarette smoke during gestation exhibited altered behavior and brain function later in life .

- Respiratory Effects : The compound has been implicated in exacerbating respiratory conditions such as asthma, particularly in children exposed to volatile organic compounds (VOCs) present in indoor environments .

The biological mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

- Oxidative Stress : Many studies suggest that compounds derived from tobacco smoke induce oxidative stress, leading to cellular damage and inflammation. This oxidative stress can alter signaling pathways related to cell survival and apoptosis .

- Neurotransmitter Modulation : The interaction of this compound with neurotransmitter systems may contribute to its neurobehavioral effects. For example, alterations in dopamine signaling pathways have been observed following exposure to tobacco smoke components .

Study on Tobacco Smoke Exposure

A notable study evaluated the levels of 3-ethenylpyridine (a related compound) in the urine of smokers and non-smokers. The findings indicated that 3-ethenylpyridine could serve as a biomarker for tobacco exposure, highlighting the relevance of similar compounds like this compound in assessing exposure risks .

Impact on Children’s Health

A cross-sectional survey assessed the relationship between VOC exposure, including chlorinated compounds, and respiratory health in children. The study found significant associations between elevated levels of VOCs and increased incidence of asthma symptoms among children aged 6 months to 14 years . This underscores the potential health risks posed by compounds like this compound.

Data Overview

Propiedades

IUPAC Name |

2-chloro-3-ethenylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQSFJGDFNZZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.